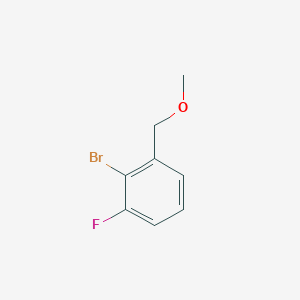

2-Bromo-1-fluoro-3-(methoxymethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-1-fluoro-3-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a methoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-3-(methoxymethyl)benzene typically involves the bromination and fluorination of a suitable benzene derivative followed by the introduction of the methoxymethyl group. One common method involves starting with 3-bromo-2-fluorophenylmethanol. This compound is treated with sodium hydride in tetrahydrofuran at 0°C under nitrogen atmosphere. Iodomethane is then added to the mixture, and the reaction is allowed to proceed at room temperature. The product is purified using silica gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

This compound undergoes nucleophilic aromatic substitution due to the electron-withdrawing effects of bromine and fluorine, which activate the benzene ring toward nucleophilic attack. The bromine atom is the primary site for substitution, while the fluorine and methoxymethyl groups direct substituents to specific positions.

Key Reagents and Conditions :

-

Nucleophiles : Amines, thiols, alkoxides (e.g., methoxide, hydroxide).

-

Bases : Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

-

Solvents : Polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

-

Temperature : Often carried out under reflux or at elevated temperatures to facilitate substitution.

Example Reaction :

| Yield | Reaction Conditions | Products |

|---|---|---|

| 43% | tert-Butyllithium (1.7M in pentane) added dropwise to diethyl ether at -78°C, followed by hydrochloric acid quench | Boronic acid derivative |

Suzuki–Miyaura Coupling

The bromine atom enables this compound to participate in Suzuki–Miyaura coupling, a palladium-catalyzed cross-coupling reaction with boronic acids. This reaction forms carbon–carbon bonds and is widely used in organic synthesis.

Key Reagents and Conditions :

-

Catalysts : Palladium(0) or palladium(II) complexes.

-

Boron Partners : Aryl or alkenyl boronic acids.

-

Bases : Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).

-

Solvents : THF, dioxane, or water/organic mixtures.

-

Temperature : Typically room temperature to 100°C.

Example Reaction :

| Yield | Reaction Conditions | Products |

|---|---|---|

| 61% | n-BuLi (1.6M) added to THF at -78°C, followed by 1-Boc-4-piperidone | 4-(2-Fluoro-6-methyl-phenyl)-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester |

Electrophilic Aromatic Substitution

The fluorine and methoxymethyl groups direct electrophiles to specific positions on the benzene ring. Fluorine is meta-directing, while the methoxymethyl group (due to its ether functionality) is ortho/para-directing. This dual directing effect creates opportunities for regioselective synthesis.

Key Reagents and Conditions :

-

Electrophiles : Nitronium ion (NO₂⁺), acylium ion (RCO⁺).

-

Catalysts : Lewis acids (e.g., AlCl₃, FeCl₃).

-

Solvents : Dichloromethane (DCM), nitrobenzene.

-

Temperature : Varies by electrophile; often 0°C to room temperature.

Oxidation of Methoxymethyl Group

The methoxymethyl group (-OCH₂OCH₃) can undergo oxidation to form aldehydes or carboxylic acids. This reaction is typically catalyzed by strong oxidizing agents.

Key Reagents and Conditions :

-

Oxidizing Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

-

Solvents : Aqueous acidic or basic conditions.

-

Temperature : Reflux or room temperature, depending on the oxidant.

Example Reaction :

| Product | Reaction Conditions |

|---|---|

| Aldehyde derivative | KMnO₄ in acidic aqueous solution |

Reduction of Methoxymethyl Group

Reduction of the methoxymethyl group converts it to a primary alcohol (-CH₂OH). This reaction is facilitated by strong reducing agents.

Key Reagents and Conditions :

-

Reducing Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Solvents : Diethyl ether, THF.

-

Temperature : 0°C to room temperature.

Comparison of Reaction Types

| Reaction Type | Key Features | Typical Products |

|---|---|---|

| Nucleophilic Substitution | Bromine replacement, base-dependent | Substituted benzene derivatives |

| Suzuki Coupling | Palladium-catalyzed C–C bond formation | Biaryl compounds |

| Oxidation | Conversion of methoxymethyl to aldehyde | Aldehydes/carboxylic acids |

| Reduction | Methoxymethyl to alcohol | Alcohols |

| Electrophilic Substitution | Regioselective electrophile addition | Nitro, acylated derivatives |

Scientific Research Applications

Synthetic Organic Chemistry

Building Block for Complex Molecules

2-Bromo-1-fluoro-3-(methoxymethyl)benzene serves as a versatile building block in the synthesis of more complex organic molecules. Its halogen substituents allow for electrophilic aromatic substitution reactions, which are crucial for constructing diverse chemical architectures. The compound can be utilized in various synthetic pathways, including:

- Cross-Coupling Reactions : The bromine atom can undergo cross-coupling with organometallic reagents (e.g., Grignard or organolithium reagents), facilitating the formation of carbon-carbon bonds.

- Functionalization : The fluorine atom can be involved in nucleophilic substitutions or serve as a leaving group in further functionalization reactions.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that this compound may exhibit various biological activities, making it a candidate for therapeutic applications. Notable areas of investigation include:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit key metabolic enzymes involved in cancer pathways. For instance, halogenated compounds have shown potential in disrupting tumor growth through enzyme inhibition.

- Antimicrobial Properties : The compound's structural features may enhance its interaction with biological targets, suggesting possible applications in developing antimicrobial agents.

Mechanisms of Action

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of halogen atoms allows for specific interactions with active sites of enzymes, potentially inhibiting their activity.

- Receptor Binding : Investigations into the compound's ability to bind to specific receptors could reveal insights into its pharmacological effects.

Data Tables

Case Studies

-

Anticancer Research

A study highlighted that halogenated compounds similar to this compound inhibited the activity of branched-chain amino acid transaminase (BCAT), an enzyme implicated in tumor metabolism. This suggests potential applications in cancer treatment by targeting metabolic pathways. -

Antimicrobial Activity

Research indicated that compounds containing methoxymethyl groups exhibited significant antifungal properties against various strains, suggesting that this compound could be effective against fungal infections.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-3-(methoxymethyl)benzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methoxymethyl group can undergo metabolic transformations. These interactions can affect the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

- 1-Bromo-2-fluoro-3-(methoxymethyl)benzene

- 1-Bromo-3-methoxybenzene

- 1-Bromo-3-fluorobenzene

Uniqueness

2-Bromo-1-fluoro-3-(methoxymethyl)benzene is unique due to the specific combination of bromine, fluorine, and methoxymethyl substituents on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds.

Properties

Molecular Formula |

C8H8BrFO |

|---|---|

Molecular Weight |

219.05 g/mol |

IUPAC Name |

2-bromo-1-fluoro-3-(methoxymethyl)benzene |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-3-2-4-7(10)8(6)9/h2-4H,5H2,1H3 |

InChI Key |

WKQFNMDFQFUXEL-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C(=CC=C1)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.